Anti-HIV-1 Activity vs. Shorter Alkoxy Chains
In an enzymatic synthesis and antiviral evaluation of twenty-one 6‑alkoxypurine 2′,3′‑dideoxynucleosides, the 6‑butoxy‑substituted derivative (compound 8) exhibited an anti‑HIV‑1 IC50 of 68 µM in MT4 cells, whereas the 6‑methoxy, 6‑ethoxy, and 6‑propoxy analogs (compounds 1, 2, 5) showed only weak activity with IC50 values >100 µM under identical assay conditions [1]. The 6‑pentyloxy analog (compound 14) displayed an IC50 of 58 µM, while the 6‑hexyloxy derivative (compound 17) reached 18 µM, equivalent to the reference drug ddI (22 µM). This positions the 6‑butoxy chain as the minimal substituent length required to transition from weak to moderate antiviral activity in the dideoxynucleoside series.
| Evidence Dimension | Anti-HIV-1 activity (IC50) of 6-alkoxypurine 2′,3′-dideoxynucleosides in MT4 cells |
|---|---|
| Target Compound Data | 6-Butoxypurine 2′,3′-dideoxynucleoside (compound 8): IC50 = 68 µM |
| Comparator Or Baseline | 6-Methoxy (1): IC50 >100 µM; 6-Ethoxy (2): IC50 >100 µM; 6-Propoxy (5): IC50 >100 µM; 6-Pentyloxy (14): IC50 = 58 µM; ddI: IC50 = 22 µM |
| Quantified Difference | ≥1.5‑fold improvement over C1–C3 analogs (from >100 µM to 68 µM); 1.2‑fold lower than the C5 analog (58 µM) |
| Conditions | MT4 cell-line HIV-1 cytopathic effect inhibition assay; ddI used as positive control (IC50 = 22 µM) |
Why This Matters
Researchers synthesizing antiviral nucleoside analogs can target the C4 (butoxy) chain as the threshold for meaningful anti-HIV-1 activity, avoiding inactive shorter chains (C1–C3) while preserving a therapeutic window that narrows with longer chains due to cytotoxicity.
- [1] Burns, C. L., et al. (1993). Novel 6-alkoxypurine 2′,3′-dideoxynucleosides as inhibitors of the cytopathic effect of the human immunodeficiency virus. Journal of Medicinal Chemistry, 36(3), 378–384. (Data from Table II and text pp. 382–383.) View Source
